molecular formula C23H32N6O3S B2436745 N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide CAS No. 1112348-32-9

N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide

Cat. No. B2436745
CAS RN: 1112348-32-9
M. Wt: 472.61
InChI Key:
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Description

N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide is a useful research compound. Its molecular formula is C23H32N6O3S and its molecular weight is 472.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antihistaminic Agents : Novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their H(1)-antihistaminic activity. These compounds, particularly 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-one, demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation compared to chlorpheniramine maleate (Alagarsamy, Shankar, & Murugesan, 2008).

  • Antiproliferative Agents : A study synthesized [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives to assess their antiproliferative effects against various cancer cell lines. These derivatives showed superior effectiveness compared to known compounds, highlighting their potential as anticancer agents (Kaneko et al., 2020).

  • Antibacterial Agents : The synthesis of novel [1,2,4]Triazolo[1,5‐c]quinazoline derivatives was carried out, and these compounds were evaluated for their antibacterial activities against a range of bacterial strains. Certain derivatives exhibited promising antibacterial activity, suggesting their potential use in combating bacterial infections (Zeydi, Montazeri, & Fouladi, 2017).

  • Antihypertensive Activity : Another research focused on the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which exhibited significant antihypertensive activity in spontaneously hypertensive rats (SHR), showing potential for development as antihypertensive agents (Alagarsamy & Pathak, 2007).

  • Glycosylation Studies : Research into the glycosylation of 4‐Aryl‐1‐thioxo[1,2,4] triazolo[4,3‐a] quinazolin‐5(4H)‐one aimed at producing S‐glycoside and N‐glycoside derivatives, exploring the chemical versatility and potential biological applications of these compounds (Saleh & Abdel-megeed, 2003).

  • Antioxidant and Anticancer Activities : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized, some of which exhibited antioxidant activity superior to ascorbic acid and showed significant anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating their potential as therapeutic agents (Tumosienė et al., 2020).

properties

IUPAC Name

N-butan-2-yl-3-[1-[2-(3-methylbutylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3S/c1-5-16(4)25-19(30)11-13-28-21(32)17-8-6-7-9-18(17)29-22(28)26-27-23(29)33-14-20(31)24-12-10-15(2)3/h6-9,15-16H,5,10-14H2,1-4H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDLBLRLTNIZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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